
A-674563 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
A-674563 hydrochloride is a potent selective Akt1 inhibitor with an IC50 of 14 nM; also shows inhibitory activity against PKA and CDK2 with IC50 of 16 and 46 nM, respectively. in vitro: A-674563 is achieved from A-443654 by replacing the indole with a phenyl moiety and getting oral activity. A-674563 slows proliferation of tumor cells with EC50 of 0.4 μM. A-674563 does not inhibit Akt phosphorylation per se, but blocks the phosphorylation of Akt downstream targets in a dose-dependent manner. A-674563 induced Akt blockade results in decreased STS cell downstream target phosphorylation and tumor cell growth inhibiton. A-674563 induces G2 cell cycle arrest and apoptosis in STS cells. in vivo: 20 mg/kg A-674563 increases plasma insulin in an oral glucose tolerance test. A-674563 shows no significant monotherapy tumor inhibitory activity; the efficacy of the combination therapy is significantly improved compared to paclitaxel monotherapy. A674563-treated (20 mg/kg/bid, p.o.) mice exhibits slower tumor growth and more than 50% decrease in the tumor volume at the termination of the study compared with that in control group. A-674563 is identified to have drastically improved PK profile with oral bioavailability of 67% in mouse, but is 70-fold less active than A-443654. ,,
Analyse Chemischer Reaktionen
Key Synthetic Pathways
The synthesis of A-674563 hydrochloride involves multi-step coupling reactions:
-
Stille Coupling : A bromoindazole intermediate (e.g., Y1c ) reacts with stannyl pyridine derivatives under palladium catalysis to form the core structure .
-
Suzuki Coupling : Alkylboronic acids (e.g., n-butylboronic acid) are coupled with bromoindazole intermediates using Pd(dba)₂ and Q-phos, yielding C7-alkyl-substituted derivatives (e.g., Y4d ) . Low yields (2%) prompted alternative routes, such as pre-functionalizing bromonitrobenzene intermediates (Y12 ) before coupling .
-
Hydrogenation and Reduction : Vinyl groups introduced via Suzuki coupling are hydrogenated to alkyl chains (e.g., Y19k , Y19l ), followed by nitro-to-amine reduction .
-
Ring Closure : Hydrazine-mediated cyclization forms the indazole ring, though steric hindrance from fluorine substituents reduces yields .
Critical Reaction Conditions :
-
Catalysts : Pd(dba)₂, Q-phos, and Hartwig palladium catalysts .
-
Solvents : THF for selective hydrogenation; diimide for challenging reductions .
Reaction Mechanisms and Selectivity
A-674563’s selectivity for AKT1 over related kinases (e.g., PKA, PKC) arises from its ATP-competitive binding mode. The phenyl moiety interacts with hydrophobic pockets near the ATP-binding site, while the indazole nitrogen forms hydrogen bonds with hinge-region residues .
Kinase Inhibition Profile :
Kinase | IC₅₀ (nM) | Selectivity vs. AKT1 |
---|---|---|
AKT1 | 11 | - |
PKA | 530 | 48-fold |
CDK2 | 33 | 3-fold |
PKC | >1,000 | >90-fold |
Solubility and Stability
This compound exhibits high solubility in polar solvents:
Solvent | Solubility (mg/mL) | Concentration (mM) |
---|---|---|
DMSO | 67–72 | 182–187 |
Water | 66–72 | 184–187 |
Ethanol | 15–18 | 42–48 |
Discrepancies in solubility values reflect batch-to-batch variability . The compound remains stable at -20°C for three years in powder form and -80°C in solution .
Functional Impact of Chemical Modifications
-
Cell Cycle Effects : Treatment with this compound induces S-phase accumulation (e.g., 30% increase in A549 cells) by inhibiting CDK2 (IC₅₀ = 33 nM), an off-target effect contributing to its anti-proliferative activity .
-
AKT Phosphorylation : Unlike pan-AKT inhibitors (e.g., MK-2206), A-674563 increases p-AKT (Ser473/Thr308) levels, suggesting feedback activation despite blocking downstream substrates like PRAS40 and GSK-3β .
Comparative Efficacy in NSCLC Models
A-674563’s dual inhibition of AKT1 and CDK2 enhances efficacy in STK11-mutant NSCLC cells:
Cell Line | IC₅₀ (A-674563) | IC₅₀ (MK-2206) |
---|---|---|
A549 | 0.15 µM | 0.85 µM |
NCI-H358 | 0.36 µM | 1.2 µM |
Combination with paclitaxel reduces tumor volume by >50% in xenograft models .
Eigenschaften
Molekularformel |
C22H23ClN4O |
---|---|
Molekulargewicht |
394.9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.